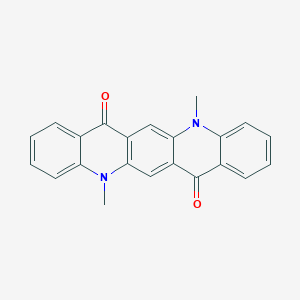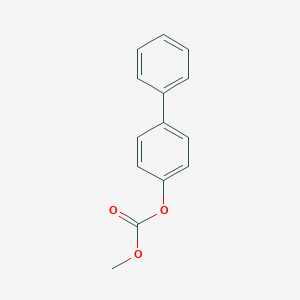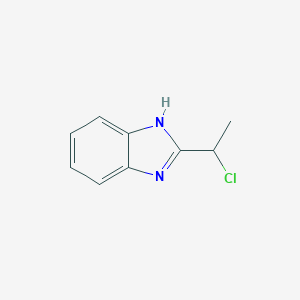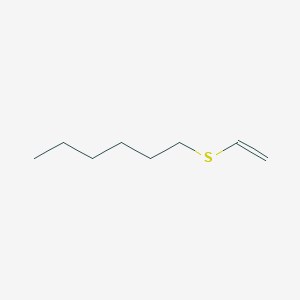
Hexylvinyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexylvinyl sulfide (HVS) is a chemical compound that is commonly used in the field of sensory research. It is a volatile organic compound that is responsible for the odor of cooked onions. HVS has a distinct sulfurous odor that is easily recognizable. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mécanisme D'action
The mechanism of action of Hexylvinyl sulfide is not fully understood. However, it is believed that Hexylvinyl sulfide interacts with specific receptors in the olfactory system. These receptors are located in the nasal epithelium and are responsible for detecting different odorants. When Hexylvinyl sulfide binds to these receptors, it triggers a signal that is transmitted to the brain, resulting in the perception of the sulfurous odor.
Biochemical and Physiological Effects:
Hexylvinyl sulfide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell damage and death. Hexylvinyl sulfide has also been shown to have antimicrobial properties, which may explain its use in the food industry. In addition, Hexylvinyl sulfide has been shown to affect the expression of certain genes, which may have implications for the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Hexylvinyl sulfide in lab experiments is that it is a well-characterized compound that is easily synthesized. It is also a relatively stable compound that can be stored for long periods of time. However, one of the limitations of using Hexylvinyl sulfide in lab experiments is that it has a strong sulfurous odor that can be difficult to work with. In addition, Hexylvinyl sulfide can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on Hexylvinyl sulfide. One area of research could focus on the development of improved odor sensors and electronic noses. Another area of research could focus on the use of Hexylvinyl sulfide in the treatment of certain diseases, such as cancer. Additionally, research could be done to better understand the biochemical and physiological effects of Hexylvinyl sulfide and its interactions with other compounds. Overall, Hexylvinyl sulfide is a compound that has many potential applications in the field of sensory research and beyond.
Méthodes De Synthèse
Hexylvinyl sulfide is synthesized through the reaction of hexyl vinyl ether and hydrogen sulfide in the presence of a catalyst. The reaction takes place at high temperatures and pressures. The resulting product is a colorless liquid with a strong sulfurous odor.
Applications De Recherche Scientifique
Hexylvinyl sulfide is widely used in sensory research to study the olfactory system. It is used to investigate the mechanisms of odor perception and to identify the specific receptors that are responsible for detecting Hexylvinyl sulfide. Hexylvinyl sulfide is also used in the food industry to improve the flavor of food products. In addition, Hexylvinyl sulfide is used in the development of odor sensors and electronic noses.
Propriétés
Numéro CAS |
18888-20-5 |
|---|---|
Nom du produit |
Hexylvinyl sulfide |
Formule moléculaire |
C8H16S |
Poids moléculaire |
144.28 g/mol |
Nom IUPAC |
1-ethenylsulfanylhexane |
InChI |
InChI=1S/C8H16S/c1-3-5-6-7-8-9-4-2/h4H,2-3,5-8H2,1H3 |
Clé InChI |
JVJCYLDPFLAGBM-UHFFFAOYSA-N |
SMILES |
CCCCCCSC=C |
SMILES canonique |
CCCCCCSC=C |
Synonymes |
Hexylvinyl sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



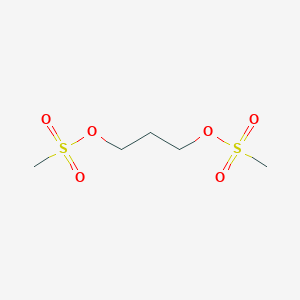
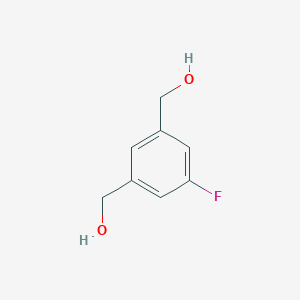
![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)

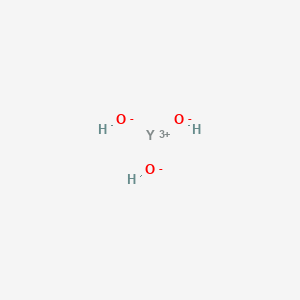

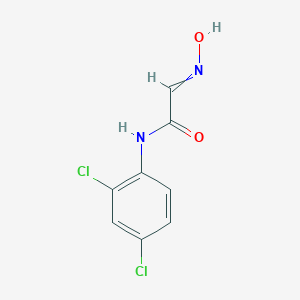
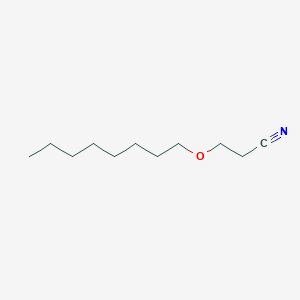
![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)


